2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol
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Overview
Description
2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a dichlorophenyl group and a triazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and 1H-1,2,4-triazole.
Formation of Intermediate: The aldehyde group of 2,4-dichlorobenzaldehyde is reacted with the triazole under basic conditions to form an intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the triazole ring or the phenyl group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-1H-1,2,4-triazole
- 2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)ethanol
- 2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanol
Uniqueness
Compared to similar compounds, 2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its dichlorophenyl group and triazole ring combination make it particularly effective in certain applications, such as antimicrobial research.
Properties
CAS No. |
112281-82-0 |
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Molecular Formula |
C11H11Cl2N3O |
Molecular Weight |
272.13 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C11H11Cl2N3O/c12-9-1-2-10(11(13)3-9)8(5-17)4-16-7-14-6-15-16/h1-3,6-8,17H,4-5H2 |
InChI Key |
QMUIPLNEIWEBJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)CO |
Origin of Product |
United States |
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